Cas no 792913-83-8 (tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate)
tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl(4-hydroxy-1-methylcyclohexyl)carbamate
- (4-hydroxy-1-methylcyclohexyl)Carbamic acid 1,1-dimethylethyl ester
- carbamicacid,(4-hydroxy-1-methylcyclohexyl)-,1,1-dimethylethylester
- tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
- trans-4-(Boc-amino)-4-methylcyclohexanol
- cis-4-(Boc-amino)-4-methylcyclohexanol
- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (cis-4-hydroxy-1-methylcyclohexyl)carbamate
- 2-Methyl-2-propanyl (4-hydroxy-1-methylcyclohexyl)carbamate
- (4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester
- tert-Butyl N-(4-hydroxy-1-methyl-cyclohexyl)c
- tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate
- Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
- DTXSID50667662
- EN300-7171175
- AMY34308
- 792913-83-8
- AS-34691
- MFCD20040473
- PB33761
- tert-butyl N-[(1s,4s)-4-hydroxy-1-
- CS-0048066
- SB20632
- CS-0049689
- tert-Butyl(cis-4-hydroxy-1-methylcyclohexyl)carbamate
- PB38636
- AKOS024258967
- TERT-BUTYL N-[(1R,4R)-4-HYDROXY-1-METHYLCYCLOHEXYL]CARBAMATE
- trans-4-(Boc-amino)-4-methylcyclohexan-1-ol
- SCHEMBL15115795
- EN300-5539972
- JJAVBBNDEUQQSR-UHFFFAOYSA-N
- FT-0724658
- cis-4-(Boc-amino)-4-methylcyclohexan-1-ol
- AKOS025290292
- Carbamic acid, (4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester (9CI)
- SY099971
- MFCD23105964
- SCHEMBL1730719
- AKOS015841527
- MFCD23105965
- CS-0047765
- P12690
- 412293-62-0
- AS-51444
- tert-butyl (1r,4r)-4-hydroxy-1-methylcyclohexylcarbamate
- 412293-61-9
- SB20633
- P13519
- SB21795
- A849780
- AS-51781
- tert-Butyl ((1R, 4R)-4-hydroxy-1-methylcyclohexyl)carbamate
- DTXSID401143332
- J-524826
- 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate (ACI)
- tert-butyl cis-N-(4-hydroxy-1-methyl-cyclohexyl)carbamate
- DB-075573
- TERT-BUTYL N-[(1S,4S)-4-HYDROXY-1-METHYLCYCLOHEXYL]CARBAMATE
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- MDL: MFCD20040473
- Inchi: 1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15)
- InChI Key: JJAVBBNDEUQQSR-UHFFFAOYSA-N
- SMILES: O=C(NC1(CCC(O)CC1)C)OC(C)(C)C
Computed Properties
- Exact Mass: 229.168
- Monoisotopic Mass: 229.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: 1.8
tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-1g |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 1g |
4113.01CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-5g |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 5g |
16621.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-500mg |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 500mg |
2484.76CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-250mg |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 250mg |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-100mg |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 100mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1110-50mg |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 97% | 50mg |
1060.05CNY | 2021-05-08 | |
| Chemenu | CM201553-1g |
(4-Hydroxy-1-methyl-cyclohexyl)-carbamic acid tert-butyl ester |
792913-83-8 | 95% | 1g |
$604 | 2022-08-31 | |
| eNovation Chemicals LLC | D499702-500MG |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate |
792913-83-8 | 97% | 500mg |
$265 | 2024-07-21 | |
| eNovation Chemicals LLC | D499702-1G |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate |
792913-83-8 | 97% | 1g |
$450 | 2024-07-21 | |
| eNovation Chemicals LLC | D499702-5G |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate |
792913-83-8 | 97% | 5g |
$1805 | 2024-07-21 |
tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate Suppliers
tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate
Professional Introduction to Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate (CAS No. 792913-83-8)
Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate, a compound with the chemical formula C12H23O3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 792913-83-8, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a tert-butyl group and a cyclohexyl ring with a hydroxymethyl substituent makes it a versatile intermediate for the synthesis of various pharmacologically active agents.
The structure of Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate features a carbamate functional group attached to a tert-butyl moiety, which enhances its stability and reactivity. The cyclohexyl ring with a hydroxymethyl group introduces flexibility and potential interactions with biological targets. This combination of features makes it an attractive candidate for further exploration in drug development.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmaceuticals, including herbicides, fungicides, and pharmaceuticals. The 4-hydroxy-1-methyl-cyclohexyl moiety in Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets.
One of the most compelling aspects of Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate is its potential application in the development of new therapeutic agents. Researchers have been exploring its use as a precursor in the synthesis of molecules that target specific enzymes and receptors involved in various diseases. For instance, studies have shown that carbamate derivatives can modulate the activity of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative disorders like Alzheimer's disease.
The tert-butyl group in this compound contributes to its chemical stability, making it a suitable candidate for further functionalization. This stability is particularly important in pharmaceutical applications where the compound needs to withstand various reaction conditions without degradation. Additionally, the tert-butyl group can serve as a handle for further chemical modifications, allowing researchers to tailor the properties of the molecule to specific needs.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate. These computational methods can help identify potential binding sites on biological targets and predict how modifications to the molecule might affect its activity. This has led to more efficient screening processes and faster development cycles for new drug candidates.
The pharmaceutical industry has been particularly interested in exploring carbamate-based compounds due to their versatility and potential therapeutic benefits. Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate is no exception and has been studied for its potential role in various therapeutic areas. For example, researchers have investigated its efficacy in treating inflammatory conditions by modulating inflammatory pathways.
In addition to its pharmaceutical applications, Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate has shown promise in agricultural research. The structural features of this compound make it a suitable candidate for developing new agrochemicals that can protect crops from pests and diseases while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices worldwide.
The synthesis of Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for both research and industrial applications. Techniques such as catalytic hydrogenation and enzymatic reactions have been particularly useful in streamlining the synthesis process.
One area where Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate has seen significant interest is in the development of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, as inhibiting specific enzymes can help regulate metabolic pathways that are dysregulated in diseases. Researchers have been exploring how modifications to this compound can enhance its inhibitory activity against target enzymes without affecting other biological processes.
The biological activity of Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate has been studied using both experimental and computational approaches. Experimental studies have focused on evaluating its effects on various biological systems, while computational studies have helped predict how changes to its structure might affect its activity. These combined efforts have provided valuable insights into how this compound can be optimized for therapeutic use.
In conclusion, Tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate (CAS No. 792913-83-8) is a promising compound with significant potential applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing various challenges in medicine and agriculture.
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